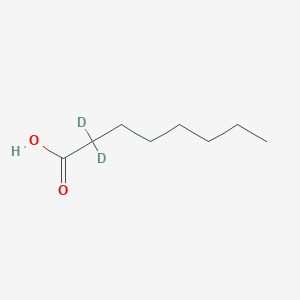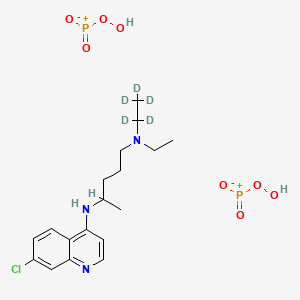
N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate
Vue d'ensemble
Description
The compound “N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate” is also known as Hydroxychloroquine Sulfate EP Impurity D-d5 DiHCl . It is a derivative of Hydroxychloroquine, a medication used to prevent and treat malaria in areas where malaria remains sensitive to chloroquine . The compound has a molecular formula of C 16 H 17 D 5 ClN 3. 2 HCl and a molecular weight of 296.85 .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C 16 H 17 D 5 ClN 3. 2 HCl . This indicates that the compound contains 16 carbon atoms, 17 hydrogen atoms, 5 deuterium atoms (a stable isotope of hydrogen), 3 nitrogen atoms, and 1 chlorine atom. It also includes two hydrochloride (HCl) groups .Applications De Recherche Scientifique
Corrosion Inhibition
Research has shown that chloroquine derivatives, including structures similar to the specified compound, exhibit potential as corrosion inhibitors. The correlation between their electronic structures and quantum parameters demonstrates their efficiency in inhibiting the corrosion process, highlighting the importance of molecular volume, softness, chemical hardness, and other electronic parameters in their action (Ogunyemi et al., 2020).
Tribological Applications
Chloroquine derivatives have been studied for their antiwear properties in metal and sulfur-free synergistic formulations, showing significant improvement in antiwear properties of lubricants compared to conventional additives. This research points to their utility in reducing wear and friction in mechanical systems, contributing to the development of more efficient and environmentally friendly lubricants (Verma et al., 2019).
Antiplasmodial and Antiviral Activities
A series of 7-chloro-4-aminoquinoline derivatives, structurally related to the compound , have been evaluated for their potent anti-malarial and anti-viral effects. These derivatives have shown promising activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, as well as against influenza A virus and SARS-CoV-2, offering insights into the development of new treatments for malaria and viral infections (Mizuta et al., 2023).
Cancer Therapy Enhancement
Chloroquine and its analogs, including compounds with structural similarities to the one specified, have been identified as potential enhancers of cancer therapies. Their ability to sensitize tumor cells to cell-killing effects by ionizing radiation and chemotherapeutic agents, primarily through lysosomotrophic properties, underscores their potential in improving the efficacy and specificity of conventional cancer treatments (Solomon & Lee, 2009).
Biochemical Inhibition
The compound and its derivatives have been explored as inhibitors of human AKT1, a protein kinase implicated in cancer progression. The synthesis and docking analysis of chloroquine-based compounds reveal their potential as AKT1 inhibitors, offering a pathway for the development of new cancer therapeutic strategies (Ghanei et al., 2016).
Propriétés
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;hydroperoxy-oxido-oxophosphanium;molecular hydrogen | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.2HO4P.2H2/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-4-5(2)3;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H;2*1H/i1D3,4D2;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVKXDKEFPIRCV-SUIJGTMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[HH].[HH].CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[HH].[HH].[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN3O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)
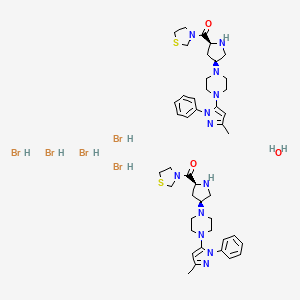
![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)
![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)
![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)

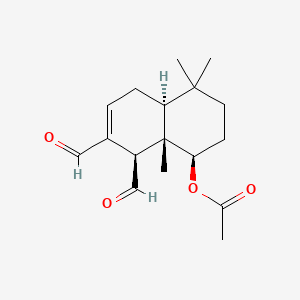
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3026008.png)
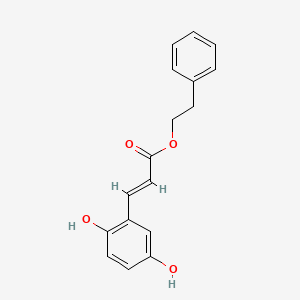
![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)
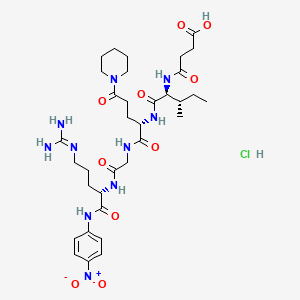
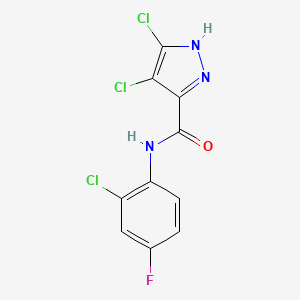
![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)
